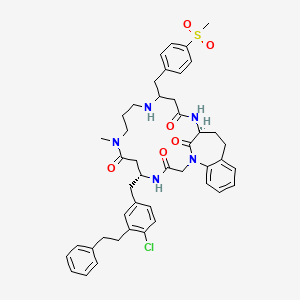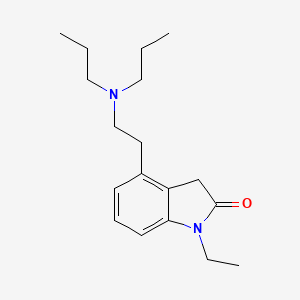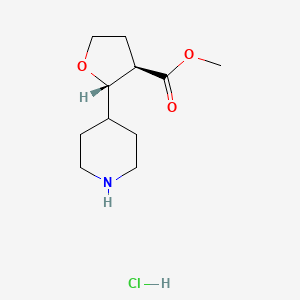![molecular formula C9H13NO3 B13433530 3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)
3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is a catecholamine, a class of organic compounds that play a crucial role in the body’s response to stress and physical exertion. This compound is characterized by the presence of a benzene ring with two hydroxyl groups and an aminoethyl side chain that is hydroxy-substituted at C-1 and methylated on nitrogen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the conversion of the base with 35% ethanolic hydrogen chloride . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov alkene hydromethylation . This method is valuable for producing large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation reactions often involve reagents like cobalt in aqueous acidic perchlorate media . Reduction reactions may use hydrogen gas in the presence of a palladium catalyst. Substitution reactions typically require nucleophilic reagents under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction may yield the corresponding amines.
Wissenschaftliche Forschungsanwendungen
3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Acts as a molecular messenger in biological systems.
Medicine: Utilized in the development of drugs that target adrenergic receptors.
Industry: Employed in the production of polymers and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects by acting on alpha-adrenergic receptors, which minimizes vasodilation and increases vascular permeability . This action results in the retention of intravascular fluids and the prevention of hypotension. The molecular targets and pathways involved include the adrenergic signaling pathway, which is crucial for the body’s fight-or-flight response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adrenaline (Epinephrine): Similar structure but with different functional groups.
Salbutamol: A β-adrenergic agonist with a hydroxymethyl group instead of a hydroxyl group.
Terbutaline: Similar to salbutamol but with a tertiary butyl side chain.
Uniqueness
3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is unique due to its specific arrangement of hydroxyl and amino groups, which confer distinct chemical and biological properties. Its ability to act as a molecular messenger and its role in adrenergic signaling make it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
3-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3/c1-10-5-8(12)6-3-2-4-7(11)9(6)13/h2-4,8,10-13H,5H2,1H3 |
InChI-Schlüssel |
NHQPOEZWIXQWMM-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1=C(C(=CC=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


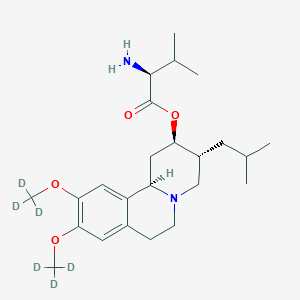
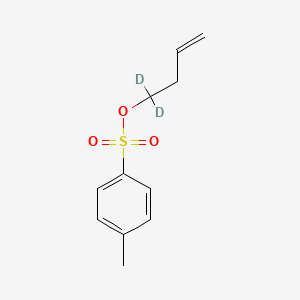
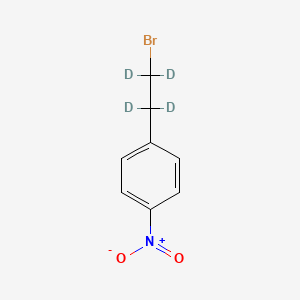
![3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]](/img/structure/B13433467.png)
![phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol](/img/structure/B13433469.png)

![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
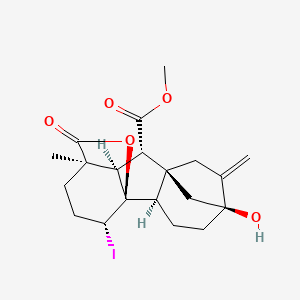
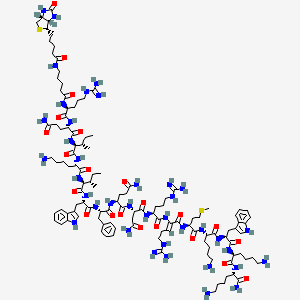
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13433507.png)
